4-Amino-2-chloro-5-iodobenzoic acid
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Overview
Description
4-Amino-2-chloro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-5-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate undergoes a Sandmeyer reaction to introduce the chloro group, resulting in 2-chloro-5-iodobenzoate. Finally, hydrolysis with sodium hydroxide and ethanol yields 2-chloro-5-iodobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and cost-effectiveness. The process involves controlled reaction conditions, such as temperature and pH, to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions often involve solvents like ethanol or methanol and catalysts to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodo substituents .
Scientific Research Applications
4-Amino-2-chloro-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups contribute to its reactivity and ability to form bonds with other molecules. These interactions can affect various biological processes, making the compound a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: Similar structure but lacks the amino group.
4-Chloro-2-iodobenzoic acid: Similar structure but with different positions of the substituents.
Uniqueness
4-Amino-2-chloro-5-iodobenzoic acid is unique due to the presence of all three substituents (amino, chloro, and iodo) on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H5ClINO2 |
---|---|
Molecular Weight |
297.48 g/mol |
IUPAC Name |
4-amino-2-chloro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H5ClINO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
FFZRVICDODRUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)Cl)C(=O)O |
Origin of Product |
United States |
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